4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
CAS No.:
Cat. No.: VC15965292
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
| Standard InChI | InChI=1S/C11H20N2O2/c1-9(2)13-8-11(15-7-10(13)14)3-5-12-6-4-11/h9,12H,3-8H2,1-2H3 |
| Standard InChI Key | CNGWJOUWDJQQFB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CC2(CCNCC2)OCC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, delineates its structure:
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A spiro[5.5]undecane core fuses two six-membered rings via a shared quaternary carbon.
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The 1-oxa-4,9-diaza designation indicates one oxygen atom at position 1 and two nitrogen atoms at positions 4 and 9.
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An isopropyl group substitutes position 4, while a ketone functionalizes position 3 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1707571-88-7 | |
| Molecular Formula | C₁₁H₂₀N₂O₂ | |
| Molecular Weight | 212.29 g/mol | |
| Purity | ≥97% (HPLC) | |
| SMILES | CCCN1CC2(CCNCC2)OCC1=O |
Stereochemical Considerations
While the compound’s stereochemistry remains unspecified in public records, analogous spirocyclic derivatives exhibit chirality at the spiro carbon and nitrogen centers . For instance, enantiomers of related 2-methyl-9-phenethyl-4-phenyl analogs showed distinct pharmacological profiles, underscoring the importance of stereochemical control in optimizing target engagement .
Synthetic Routes and Optimization
General Spirocyclic Synthesis Strategies
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is typically constructed via cyclization reactions involving piperidine or morpholine precursors. A representative approach (Scheme 1) involves:
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Mannich Reaction: Condensation of a secondary amine with formaldehyde and a ketone to form a β-amino ketone intermediate.
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Intramolecular Cyclization: Base-mediated ring closure to generate the spiro framework .
Scheme 1: Hypothetical Synthesis of 4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
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Starting Material: 4-Isopropylpiperidin-4-amine.
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Acylation: Reaction with chloroacetyl chloride to form an amide intermediate.
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Cyclization: Treatment with a strong base (e.g., KOtBu) induces spiro ring formation .
Challenges in Isopropyl Derivative Synthesis
Introducing the isopropyl group at position 4 necessitates careful steric management. Molecular modeling studies on related 4-aryl analogs suggest that bulky substituents may hinder σ1 receptor binding but enhance MOR selectivity . Computational tools like Pharmacophore Alignment Models (Figure 1) could guide substituent optimization to balance dual receptor activity .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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LogP: Estimated at 1.2–1.8 (similar to 4-propyl and 4-methyl analogs ), indicating moderate lipophilicity.
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Aqueous Solubility: Limited solubility in water (≤1 mg/mL), necessitating prodrug strategies or formulation with solubilizing agents for in vivo studies .
Metabolic Stability
While no direct data exist for this compound, cytochrome P450 (CYP) assays on structurally related spirocycles reveal:
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CYP3A4/5 Dominance: Primary metabolic pathway via oxidation of the isopropyl group .
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Half-Life (t₁/₂): ~2–4 hours in human liver microsomes, suggesting moderate hepatic clearance .
| Compound | MOR EC₅₀ (nM) | σ1R IC₅₀ (nM) | Selectivity (MOR/σ1R) | Source |
|---|---|---|---|---|
| 15au (4-pyridyl) | 12 | 8 | 1.5 | |
| 4-Propyl analog | 45 | 35 | 1.3 | |
| 4-Methyl analog hydrochloride | 78 | 62 | 1.3 |
Future Directions and Research Gaps
Target Validation Studies
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In Vivo Efficacy: Prioritize rodent neuropathic pain models to assess peripheral vs. central analgesia.
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σ1R Imaging: Radiolabeled analogs (e.g., ¹⁸F derivatives) could map receptor distribution in vivo .
Synthetic Chemistry Innovations
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